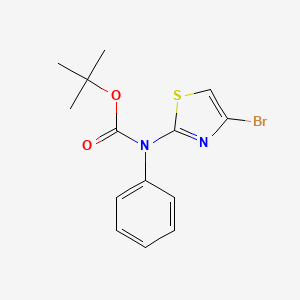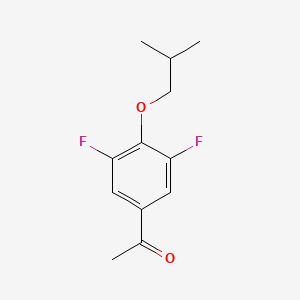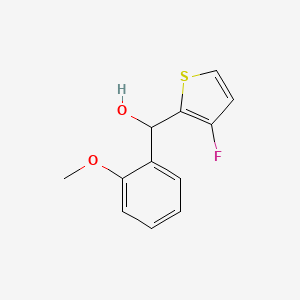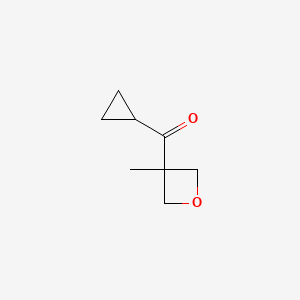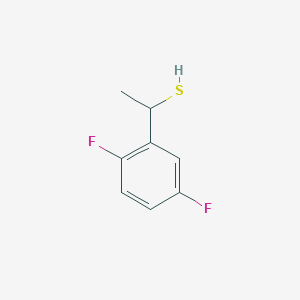
4-Allyl-2-fluoro-1-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-2-fluoro-1-isobutoxybenzene is an organic compound with the molecular formula C13H17FO and a molecular weight of 208.27 g/mol It is characterized by the presence of an allyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-fluoro-1-isobutoxybenzene typically involves the fluorination of a suitable precursor. One common method is the use of Olah’s reagent, which is a mixture of pyridine and hydrogen fluoride . The reaction is carried out under anhydrous conditions at low temperatures to ensure the formation of the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide services for the large-scale synthesis and supply of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-2-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-Allyl-2-fluoro-1-isobutoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyl-2-fluoro-1-isobutoxybenzene involves its interaction with molecular targets through various pathways. The fluorine atom can influence the compound’s reactivity and stability, while the allyl group can participate in various chemical reactions. The isobutoxy group provides steric hindrance, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-1-fluoro-2-isobutoxybenzene: A similar compound with the fluorine atom in a different position.
4-Allyl-2-fluoro-1-methoxybenzene: A compound with a methoxy group instead of an isobutoxy group.
4-Allyl-2-chloro-1-isobutoxybenzene: A compound with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Allyl-2-fluoro-1-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
1443327-96-5 |
|---|---|
Molecular Formula |
C13H17FO |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI Key |
AKNBBASQUNZXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CC=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)


